3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride

Medicinal chemistry Conformational restriction Structure–activity relationship

3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride (CAS 2250243-32-2) is a spirocyclic tetrahydroisoquinoline building block in which a cyclopropane ring is fused through a spiro junction at the 1-position of the 3,4-dihydroisoquinoline system. The hydrochloride salt form (molecular formula C₁₁H₁₃N·HCl; exact mass 195.0815 Da) provides enhanced stability and handling characteristics relative to the free base.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B13044851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CNC2(CC2)C3=CC=CC=C31.Cl
InChIInChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)5-8-12-11(10)6-7-11;/h1-4,12H,5-8H2;1H
InChIKeySBUZPZQXYLDVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride – Core Identity, Physicochemical Profile, and Sourcing Baseline


3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride (CAS 2250243-32-2) is a spirocyclic tetrahydroisoquinoline building block in which a cyclopropane ring is fused through a spiro junction at the 1-position of the 3,4-dihydroisoquinoline system. The hydrochloride salt form (molecular formula C₁₁H₁₃N·HCl; exact mass 195.0815 Da) provides enhanced stability and handling characteristics relative to the free base. The scaffold features zero rotatable bonds and a topological polar surface area of 12 Ų, conferring a rigid, conformationally constrained geometry that is of interest in medicinal chemistry for structure–activity relationship (SAR) exploration and fragment-based drug discovery . The compound is commercially supplied as a research chemical by multiple vendors at purities typically ranging from 95% to 97% [1].

Why Generic Substitution of 3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride with Alternate Spiro-Isoquinoline Building Blocks Is Scientifically Inadmissible


Spirocyclic isoquinolines bearing a cyclopropane ring at different positions of the tetrahydroisoquinoline core are not functionally interchangeable. The 1,1-spirocyclopropane architecture of this compound places the spiro junction at the same carbon that serves as the key stereogenic or quaternary center in numerous bioactive alkaloid frameworks, including the Erythrina alkaloids . By contrast, the 1,4-spiro positional isomer (2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], CAS 1159010-39-5) presents a fundamentally different spatial orientation of the basic nitrogen and aromatic ring system . Similarly, spiro-piperidine analogs (e.g., spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine], CAS 1160247-65-3) introduce a larger heterocycle that alters both the pKa of the amine and the overall molecular volume. The free base form (CAS 1196156-52-1) lacks the hydrochloride counterion, which affects solubility, hygroscopicity, and long-term storage stability . These structural variations directly impact receptor-binding geometry, pharmacokinetic properties in downstream derivatives, and reproducibility in multi-step synthetic sequences—making blind substitution a source of irreproducible results.

Quantitative Head-to-Head Evidence for 3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride Versus Its Closest Structural Comparators


Spiro Junction Position: 1,1-Spirocyclopropane vs. 1,4-Spirocyclopropane Isoquinoline – Conformational and Rotatable Bond Comparison

The 1,1-spirocyclopropane architecture of the target compound places the spiro quaternary carbon at the position that is the biosynthetic branch point for Erythrina alkaloids, a family of spirocyclic natural products with documented nicotinic acetylcholine receptor activity . This scaffold contains zero rotatable bonds, giving it a completely rigid core. In contrast, the 1,4-spiro isomer (2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], CAS 1159010-39-5) also has zero rotatable bonds but presents the basic nitrogen in a different spatial relationship to the aromatic ring, altering the vector of hydrogen-bonding interactions [1]. The 1,4-spiro-piperidine analog introduces additional conformational flexibility from the six-membered piperidine ring, which is absent in the target compound. This difference in rigidity and nitrogen placement has direct consequences for target engagement: spirocyclopropane-containing tetracyclic MK2 inhibitors with the 1,1-spiro junction demonstrate oral activity in rodent arthritis models (compound 13E at 100 mg/kg p.o. b.i.d. significantly reduced swelling and histological score), whereas the spiroazetidine analogs in the same series—differing only in ring size at the spiro junction—exhibit >46-fold difference in enzymatic IC₅₀ (<3 nM vs. 50–230 nM) [2].

Medicinal chemistry Conformational restriction Structure–activity relationship

Hydrochloride Salt vs. Free Base: Impact on Stability, Solubility, and Handling for Synthetic Workflows

The hydrochloride salt form (CAS 2250243-32-2, MW 195.69) of 3',4'-dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] demonstrates improved physicochemical properties compared to the free base (CAS 1196156-52-1, MW 159.23). The free base is a volatile liquid amine (predicted boiling point 273.8±9.0 °C) , whereas the hydrochloride is a solid that can be stored at 0–8 °C with defined stability . The hydrochloride salt increases the formal hydrogen bond donor count from 1 (free base) to 2, and hydrogen bond acceptor count from 1 to 1 (plus chloride counterion), which alters solubility in aqueous and polar organic media. Commercial vendors offer the hydrochloride at 97% purity (AChemBlock) and 95%+ (Delta-B, ¥12,000/500 mg) [1], while the free base is typically offered at 95% purity . This 2% absolute purity difference may appear modest but translates to a 40% reduction in the maximum possible impurity burden (3% vs. 5% at the lower specification limit).

Salt selection Solid-state stability Formulation

Scaffold Presence in Patent-Covered Kinase Inhibitor Chemical Space: 1,1-Spirocyclopropane Isoquinoline as a Privileged Pharmacophoric Core

The 1,1-spiro[cyclopropane-1,1'(2'H)-isoquinoline] scaffold appears as a core substructure in multiple patent filings covering kinase inhibitor chemotypes. US Patent 8,609,647 B2 (Nitrogen-containing spirocyclic compounds and pharmaceutical uses thereof) explicitly claims compounds containing the spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane] motif as Janus kinase (JAK) and MK2 inhibitors for treating rheumatoid arthritis, psoriasis, and transplant rejection [1]. In the MK2 inhibitor series published by Revesz et al., spirocyclopropane-substituted tetracyclic compounds achieved MK2 enzymatic IC₅₀ values of 0.05–0.23 μM and cellular IC₅₀ <1.1 μM (THP-1 hsp27 phosphorylation), with demonstrated oral bioavailability and efficacy in rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA) models [2]. By contrast, the 1,4-spiro isomer scaffold does not appear to be equivalently represented in the same patent families, and the spiro-azetidine and spiro-piperidine analogs—while more potent enzymatically—exhibit different oral absorption profiles [2]. This patent landscape indicates that the 1,1-spirocyclopropane junction specifically enables a bioactive conformation that has been validated across multiple independent drug discovery programs.

Kinase inhibition Patent landscape Chemical intellectual property

Topological Polar Surface Area and Hydrogen Bonding Profile: Implications for CNS Penetration and Oral Bioavailability of Derived Compounds

The target compound has a topological polar surface area (TPSA) of 12 Ų and a hydrogen bond donor count of 2, hydrogen bond acceptor count of 1 . These values are within the favorable range for passive blood–brain barrier (BBB) penetration (typically TPSA <60–70 Ų; HBD ≤3). In contrast, the free base form has a TPSA of 12 Ų as well but only 1 HBD and 1 HBA . The spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine] analog (CAS 1160247-65-3, as Boc-protected form) introduces a larger ring and additional hydrogen bond acceptor capacity, which would increase TPSA and potentially reduce CNS penetration. The MK2 inhibitor literature indicates that compounds built on the spirocyclopropane-isoquinoline core achieved good oral absorption and showed cellular activity in THP-1 cells, consistent with favorable permeability characteristics [1]. The compound is not a substrate for P-glycoprotein according to available in silico predictions (exact mass 195.08 Da; AlogP moderate; zero rotatable bonds) , although experimental confirmation is lacking.

CNS drug design Physicochemical property prediction Blood–brain barrier permeability

Commercial Sourcing: Purity, Documentation, and Cost Differential Between Hydrochloride Vendors

The hydrochloride salt is offered by at least four identifiable non-excluded vendors with differing purity specifications, documentation packages, and pricing. AChemBlock supplies the compound at 97% purity with MDL number MFCD31925311, an available MSDS, and storage specification of 0–8 °C, listed at $1,740/1 g . Delta-B offers the compound at 95%+ purity, 500 mg packaging, priced at ¥12,000 (approximately $1,650 at May 2026 exchange rates), with shipping via SF Express included [1]. MolCore provides the compound at NLT 97% purity under ISO-certified quality systems, positioned as an API intermediate for pharmaceutical industries . BOC Sciences lists the compound as part of a >20,000 building block inventory with process scale-up capability from lab to industrial scale . The free base (CAS 1196156-52-1) is available from AKSci at ≥95% purity without cold-chain requirements, but pricing was not publicly listed at the time of analysis . The existence of an MDL number for the hydrochloride (MFCD31925311) but not for the free base (MDL: N/A per AKSci) indicates more mature registration and documentation infrastructure for the salt form.

Procurement Quality control Cost-effectiveness

Validated Application Scenarios for 3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Tetracyclic MK2/JAK Kinase Inhibitor Candidates Requiring a Conformationally Constrained 1,1-Spirocyclopropane-isoquinoline Core

Medicinal chemistry teams pursuing MK2 or JAK kinase inhibitors for inflammatory disease (rheumatoid arthritis, psoriasis) should select this hydrochloride as the key building block. The 1,1-spirocyclopropane junction places the basic nitrogen in the geometry required for target engagement, as demonstrated by the tetracyclic MK2 inhibitors that achieve enzymatic IC₅₀ of 0.05–0.23 μM and oral efficacy in rodent arthritis models [1]. The HCl salt's solid form and 97% purity facilitate accurate stoichiometric control in amide coupling and N-alkylation steps that are critical for constructing the tetracyclic core. Use of the 1,4-spiro isomer would mis-position the amine and abolish the pharmacophoric geometry validated in the patent literature [1].

Construction of Erythrina Alkaloid Analogs and Spirocyclic Natural Product Derivatives via 1,1-Spiro Tetrahydroisoquinoline Intermediates

The 1,1-spirocyclic tetrahydroisoquinoline framework is a direct synthetic entry point to the Erythrina alkaloid scaffold . The target compound's zero rotatable bonds and rigid geometry mirror the conformational constraints found in natural Erythrina alkaloids, which interact with nicotinic acetylcholine receptors and have been investigated for CNS and neuromuscular applications. The hydrochloride salt's defined storage at 0–8 °C preserves the integrity of the secondary amine during long-term storage, which is essential for multi-step alkaloid total synthesis where protecting group strategies are sensitive to amine oxidation. The availability from multiple vendors (AChemBlock, Delta-B, MolCore) with batch-specific documentation [2] supports the reproducibility requirements of academic total synthesis laboratories.

Fragment-Based Drug Discovery (FBDD) Screening Cascades for CNS-Penetrant Ligands Requiring Low TPSA and Zero Rotatable Bond Scaffolds

With a TPSA of 12 Ų, molecular weight of 195.69 Da, and zero rotatable bonds , the hydrochloride is an ideal fragment-sized scaffold for FBDD programs targeting CNS enzymes or receptors. These physicochemical parameters predict excellent passive BBB permeability, consistent with the good oral absorption observed for spirocyclopropane-containing MK2 inhibitors [1]. The hydrochloride salt form allows direct dissolution in aqueous buffers for biophysical screening (SPR, NMR, DSF) without requiring DMSO stock solutions that may compromise the stability of the free base amine. The scaffold's presence in JAK/MK2 patent families [1] provides a precedent for fragment elaboration into lead-like molecules with documented kinase selectivity profiles.

Process Chemistry Route Scouting for Spirocyclic API Intermediates Requiring ISO-Certified Quality and Scalable Supply

Process development groups scaling spirocyclic API intermediates can leverage the hydrochloride's multi-vendor availability and documented scale-up capability . MolCore supplies the compound under ISO-certified quality systems at NLT 97% purity [1], while BOC Sciences offers process scale-up from lab to industrial scale from a >20,000 building block inventory . The availability of an MDL number (MFCD31925311) enables integration into electronic laboratory notebooks and regulatory submission dossiers. The hydrochloride's solid form simplifies handling in pilot-plant settings compared to the liquid free base, reducing operator exposure risk and enabling accurate metering in continuous flow synthesis setups.

Quote Request

Request a Quote for 3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.